molecular formula C21H25F3N4O6 B2565730 Thalidomide-NH-C6-NH2 TFA CAS No. 2093386-51-5

Thalidomide-NH-C6-NH2 TFA

Numéro de catalogue B2565730
Numéro CAS: 2093386-51-5
Poids moléculaire: 486.448
Clé InChI: VUTCFPKPHCMKEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalidomide-NH-C6-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It is used for research purposes .

Applications De Recherche Scientifique

Immunomodulatory Effects and Therapeutic Applications Thalidomide and its analogues, including Thalidomide-NH-C6-NH2 TFA, have been extensively studied for their immunomodulatory effects, particularly in the context of diseases with inflammatory and immunological bases. The mechanism through which Thalidomide exerts its effects involves the inhibition of TNFα mRNA expression and protein production by stimulated monocytes and activated T lymphocytes, leading to a reduction in serum TNFα levels and diminished cytokine gene expression at lesion sites. This process results in the alleviation of clinical symptoms in conditions such as erythema nodosum leprosum (ENL) associated with leprosy, highlighting its potential for treating inflammatory disorders (E. Sampaio et al., 2002).

Anti-Angiogenic and Antineoplastic Properties Research into Thalidomide's anti-angiogenic properties has opened avenues for its application in cancer therapy. Studies have demonstrated its efficacy in inhibiting microvessel growth, which is a critical factor in solid tumor development and metastasis. By targeting angiogenesis, Thalidomide and its derivatives offer a novel approach to cancer treatment, especially in conditions like multiple myeloma where traditional treatments have failed. The drug's ability to induce apoptosis or growth arrest in tumor cells further supports its therapeutic potential in oncology (E. Lepper et al., 2004).

Neurological Applications and Pain Management Thalidomide's effects on the central nervous system, including its sedative properties, have prompted research into its potential for treating neurodegenerative diseases and managing neuropathic pain. The drug's ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a candidate for conditions that require modulation of neuroinflammation or neurogenesis (A. Mercurio et al., 2017).

Mechanistic Insights and Future Directions Understanding the molecular mechanisms underlying Thalidomide's effects is crucial for optimizing its therapeutic use and minimizing adverse outcomes. Studies have highlighted the importance of TNFα modulation, inhibition of angiogenesis, and the potential role of oxidative stress and nitric oxide pathways in mediating the drug's teratogenic and therapeutic effects. Ongoing research aims to identify safer analogues of Thalidomide that retain its beneficial properties while reducing its potential for causing severe side effects (J. A. Gomes et al., 2018).

Mécanisme D'action

Thalidomide-NH-C6-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . Thalidomide reduces the production of TNFα by monocytes and macrophages stimulated by lipopolysaccharide or by T lymphocytes induced by mitogenic stimuli .

Orientations Futures

Thalidomide and its analogues have been used to effectively treat various diseases. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

Propriétés

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCFPKPHCMKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-NH-C6-NH2 TFA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.